4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl 3,5-dinitrobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl 3,5-dinitrobenzoate is a complex organic compound that features both a maleimide and a benzoate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl 3,5-dinitrobenzoate typically involves the reaction of 4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoic acid with 3,5-dinitrobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl 3,5-dinitrobenzoate can undergo various chemical reactions, including:
Nucleophilic Substitution: The nitro groups on the benzoate moiety can be targets for nucleophilic substitution reactions.
Cycloaddition: The maleimide group can participate in cycloaddition reactions, forming various cyclic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, typically under basic conditions.
Cycloaddition: Reactions often involve dienes or other unsaturated compounds, usually under thermal or photochemical conditions.
Major Products
Nucleophilic Substitution: Products include substituted benzoates where the nitro groups have been replaced by nucleophiles.
Cycloaddition: Products include various cyclic adducts formed by the addition of unsaturated compounds to the maleimide group.
Scientific Research Applications
4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl 3,5-dinitrobenzoate has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Materials Science:
Medicinal Chemistry: Investigated for its potential biological activities, including antimicrobial and anticancer properties
Mechanism of Action
The mechanism of action of 4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl 3,5-dinitrobenzoate is not fully understood. it is believed that the compound exerts its effects through interactions with biological macromolecules, such as proteins and nucleic acids. The maleimide group can form covalent bonds with thiol groups in proteins, potentially altering their function .
Comparison with Similar Compounds
Similar Compounds
4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoic acid: Shares the maleimide group but lacks the dinitrobenzoate moiety.
4-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)benzenesulfonamide: Similar structure but with a sulfonamide group instead of the benzoate group.
Uniqueness
4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl 3,5-dinitrobenzoate is unique due to the presence of both the maleimide and dinitrobenzoate groups, which confer distinct chemical reactivity and potential biological activity .
Properties
Molecular Formula |
C17H9N3O8 |
---|---|
Molecular Weight |
383.3 g/mol |
IUPAC Name |
[4-(2,5-dioxopyrrol-1-yl)phenyl] 3,5-dinitrobenzoate |
InChI |
InChI=1S/C17H9N3O8/c21-15-5-6-16(22)18(15)11-1-3-14(4-2-11)28-17(23)10-7-12(19(24)25)9-13(8-10)20(26)27/h1-9H |
InChI Key |
VQGRIADYMADNBL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N2C(=O)C=CC2=O)OC(=O)C3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.